

3-Ethylpentanenitrile: Physicochemical Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Ethylpentanenitrile**

Cat. No.: **B8800664**

[Get Quote](#)

Abstract: **3-Ethylpentanenitrile** (CAS No. 5631-83-4) is a branched aliphatic nitrile whose unique structural characteristics—a sterically accessible nitrile group coupled with a moderately lipophilic alkyl framework—make it a molecule of interest for synthetic and medicinal chemistry. This guide provides a comprehensive technical overview of its core physical and chemical properties, a validated synthetic protocol with purification strategies, and a discussion of its potential applications, particularly in the field of drug development. By grounding theoretical knowledge in practical, field-proven methodologies, this document serves as an essential resource for professionals seeking to leverage this versatile chemical building block.

Introduction: The Strategic Value of Branched Aliphatic Nitriles

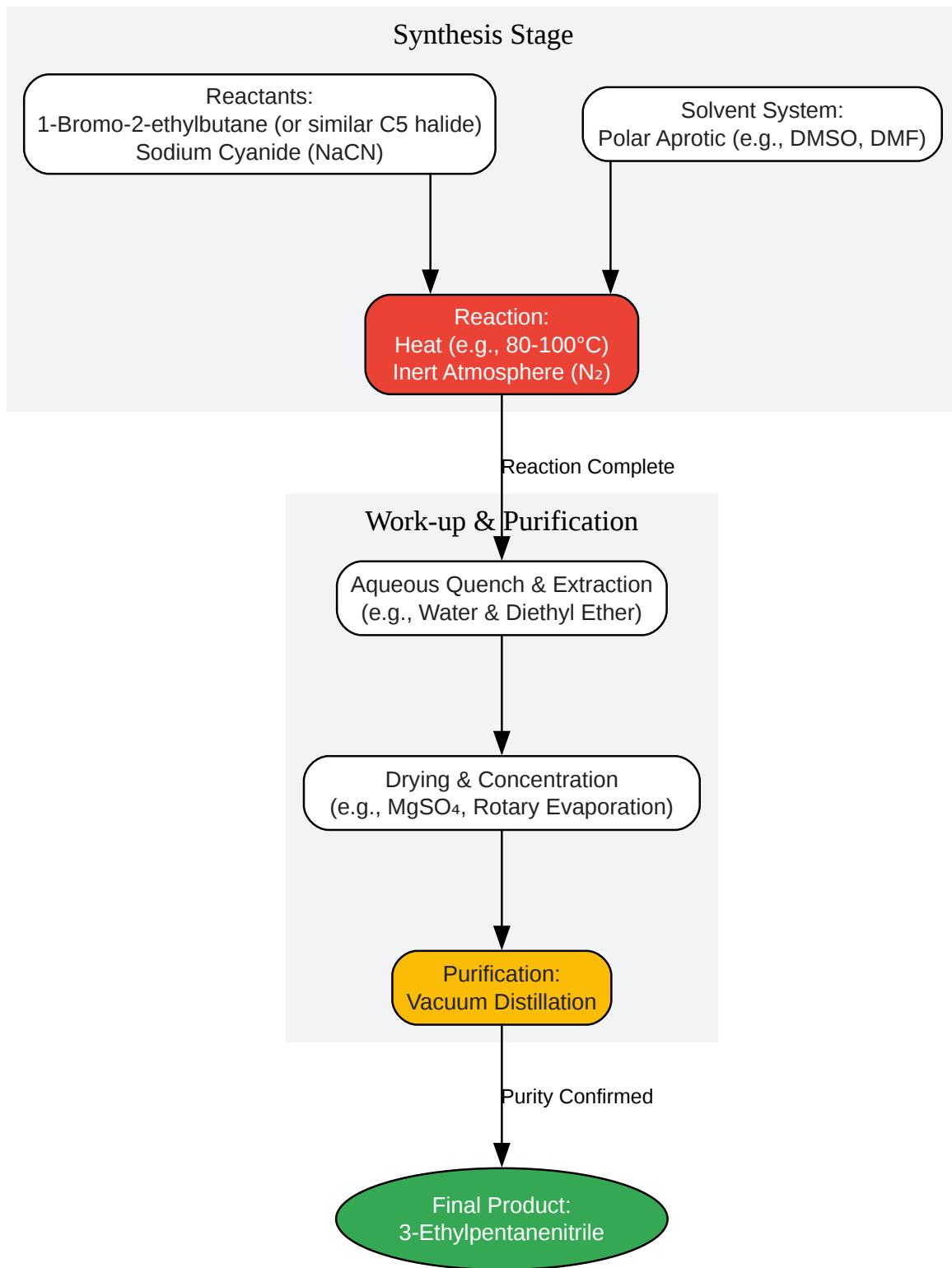
The nitrile functional group is a cornerstone of modern organic synthesis, prized for its metabolic stability and its role as a versatile synthetic handle for transformations into amines, amides, carboxylic acids, and heterocycles.^{[1][2]} In drug design, the nitrile moiety is often employed as a bioisostere for carbonyl or hydroxyl groups, or as a key pharmacophore that can engage in hydrogen bonding and other polar interactions with biological targets.^{[1][2][3]}

While simple linear nitriles are well-explored, branched structures like **3-ethylpentanenitrile** offer distinct advantages. The branching at the C3 position introduces steric bulk, which can influence molecular conformation and modulate interactions with enzyme active sites. Furthermore, the overall alkyl structure contributes to the molecule's lipophilicity, a critical parameter for tuning pharmacokinetic properties such as membrane permeability and

bioavailability.^[1] This guide aims to consolidate the known data on **3-ethylpentanenitrile** and present it in a practical framework for laboratory application.

Core Physicochemical Properties

A precise understanding of a compound's physical properties is paramount for its effective handling, reaction setup, and purification. The data for **3-ethylpentanenitrile** is summarized below.


Property	Value	Source(s)
CAS Number	5631-83-4	[4][5][6]
Molecular Formula	C ₇ H ₁₃ N	[4][5][6]
Molecular Weight	111.18 g/mol	[4][5]
Boiling Point	~175.7 °C at 760 mmHg (Predicted)	
Density	~0.81 g/cm ³ (Predicted)	
LogP	2.336	[4][6]
PSA (Polar Surface Area)	23.79 Å ²	[4]

Field Insight & Causality: The predicted boiling point suggests that vacuum distillation is the optimal method for purification to prevent thermal degradation. The LogP value of 2.336 indicates moderate lipophilicity, suggesting good solubility in common organic solvents like ethers, esters, and halogenated hydrocarbons, but poor solubility in water. This is a key consideration for selecting solvent systems for both reaction and extraction protocols.

Synthesis and Purification: A Self-Validating Workflow

The most direct and reliable method for synthesizing **3-ethylpentanenitrile** is through a nucleophilic substitution (S_n2) reaction, where an appropriate alkyl halide is displaced by a cyanide anion.

Synthetic Workflow Diagram

[Click to download full resolution via product page](#)

Caption: A validated workflow for the synthesis and purification of **3-ethylpentanenitrile**.

Step-by-Step Experimental Protocol

This protocol is a robust procedure adapted from standard nitrile synthesis methodologies.

- Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium cyanide (1.2 equivalents).
 - Expertise: Using a flame-dried apparatus under an inert nitrogen atmosphere is critical to prevent the reaction of the highly nucleophilic cyanide anion with atmospheric water, which would reduce yield.
- Reagent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to create a slurry. Slowly add 1-bromo-2-ethylbutane (1.0 equivalent) dropwise via a syringe or dropping funnel over 20 minutes.
 - Causality: DMSO is the solvent of choice as it is polar and aprotic, effectively solvating the sodium cation while leaving the cyanide anion "naked" and highly reactive for the S_N2 displacement. Adding the alkyl halide slowly helps control any potential exotherm.
- Reaction Execution: Heat the reaction mixture to 90°C and maintain for 4-6 hours.
 - Trustworthiness: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by taking small aliquots. The reaction is complete upon the disappearance of the starting alkyl halide spot/peak. This provides a self-validating checkpoint before proceeding to the work-up.
- Work-up and Extraction: Cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous phase three times with diethyl ether. Combine the organic layers.
 - Causality: The aqueous quench dissolves the DMSO and inorganic salts. The product, being lipophilic, partitions into the diethyl ether layer. Multiple extractions ensure maximum recovery.

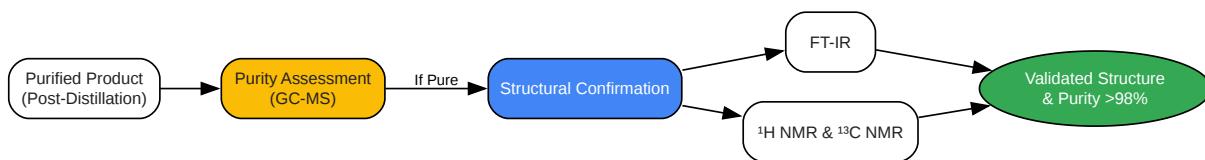
- Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent using a rotary evaporator. Purify the resulting crude oil by vacuum distillation to yield pure **3-ethylpentanenitrile**.
 - Expertise: The brine wash removes residual water from the organic phase. Vacuum distillation is essential to purify the product without reaching its atmospheric boiling point, thereby preventing potential decomposition or side reactions.

Chemical Reactivity and Analytical Profile

Reactivity Overview

The chemical behavior of **3-ethylpentanenitrile** is dominated by the nitrile group.

- Hydrolysis: It can be hydrolyzed under strong acidic or basic conditions to yield 3-ethylpentanoic acid.
- Reduction: The nitrile can be reduced to the corresponding primary amine, 3-ethylpentylamine, using powerful reducing agents like Lithium Aluminum Hydride (LiAlH_4) or via catalytic hydrogenation.
- Organometallic Addition: Reaction with Grignard or organolithium reagents, followed by aqueous work-up, will produce ketones.


The compound is stable under standard storage conditions but should be kept away from strong acids, bases, and oxidizing agents.

Spectroscopic Signature

Confirming the identity and purity of the synthesized product is non-negotiable. The following are the expected spectral characteristics.

Technique	Expected Features
¹ H NMR	The spectrum will show complex multiplets in the aliphatic region (approx. 0.8-2.5 ppm) corresponding to the protons of the two ethyl groups and the methine proton. Due to symmetry in the related compound 3-ethylpentane, distinct signals are observed for the methyl and methylene protons.[7][8]
¹³ C NMR	A characteristic signal for the nitrile carbon (C≡N) is expected around 118-122 ppm. The aliphatic carbons will appear in the upfield region (approx. 10-45 ppm), with three distinct signals expected due to the molecule's symmetry.[9]
FT-IR	A sharp, strong absorption band characteristic of the C≡N stretch will be present in the range of 2240-2260 cm ⁻¹ . The spectrum will also be dominated by C-H stretching bands around 2850-2970 cm ⁻¹ .[10]
Mass Spec.	The electron ionization mass spectrum (EI-MS) will show a molecular ion (M ⁺) peak at m/z = 111, corresponding to the molecular weight.[5]

Analytical Validation Workflow

[Click to download full resolution via product page](#)

Caption: Logical workflow for the analytical validation of **3-ethylpentanenitrile**.

Applications in Medicinal Chemistry and Drug Development

The incorporation of a nitrile group is a well-established strategy in drug design.[\[2\]](#) It can enhance binding affinity, act as a bioisostere, and improve pharmacokinetic profiles.[\[1\]\[2\]](#) The **3-ethylpentanenitrile** scaffold offers specific strategic advantages:

- Modulation of Physicochemical Properties: The C7 alkyl framework provides a defined lipophilicity ($\text{LogP} \approx 2.3$) that can be used to optimize a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
- Blocking Metabolic Soft Spots: Introducing the branched alkyl group can sterically hinder adjacent sites on a molecule that might otherwise be susceptible to metabolic degradation by cytochrome P450 enzymes.[\[1\]](#)
- Vector for Further Elaboration: The nitrile group itself is a versatile synthetic handle. It can be reduced to a primary amine to introduce a basic center for salt formation or to serve as an attachment point for further chemical elaboration.

Safety and Handling

While specific toxicity data for **3-ethylpentanenitrile** is limited, all nitriles should be handled with care in a well-ventilated chemical fume hood.[\[11\]](#)

- Hazards: Nitriles can be toxic if ingested, inhaled, or absorbed through the skin.[\[11\]](#) They may release hydrogen cyanide upon contact with strong acids.
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[\[12\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Ethylpentanenitrile | CAS#:5631-83-4 | Chemsoc [chemsoc.com]
- 5. 3-Ethylpentanenitrile | C7H13N | CID 12836140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. 3-ETHYLPENTANE(617-78-7) 1H NMR [m.chemicalbook.com]
- 8. C7H16 3-ethylpentane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 3-ethylpentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. C7H16 C-13 nmr spectrum of 3-ethylpentane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3-ethylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. C7H16 infrared spectrum of 3-ethylpentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 3-ethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. 3-PENTENENITRILE, [LIQUID] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [3-Ethylpentanenitrile: Physicochemical Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8800664#physical-and-chemical-properties-of-3-ethylpentanenitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com